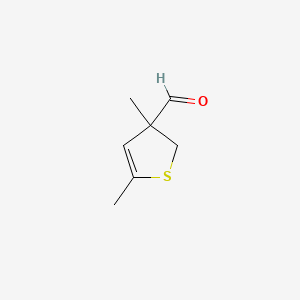
3,5-dimethyl-2H-thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2H-thiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with two methyl groups and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production often employs the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions typically involve elevated temperatures and the use of phosphorus pentasulfide as a catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: 3,5-Dimethyl-2H-thiophene-3-carboxylic acid.
Reduction: 3,5-Dimethyl-2H-thiophene-3-methanol.
Substitution: Various halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2H-thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-2H-thiophene-3-carbaldehyde largely depends on its interaction with biological targets. It can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity. The aldehyde group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues in proteins, potentially altering their function .
Comparación Con Compuestos Similares
Thiophene-2-carbaldehyde: Lacks the methyl groups, making it less sterically hindered and potentially less reactive.
3-Methylthiophene-2-carbaldehyde: Contains only one methyl group, resulting in different electronic and steric properties.
2,5-Dimethylthiophene: Lacks the aldehyde group, significantly altering its reactivity and applications.
Uniqueness: 3,5-Dimethyl-2H-thiophene-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-2H-thiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-6-3-7(2,4-8)5-9-6/h3-4H,5H2,1-2H3 |
Clave InChI |
GACXFMOHGWTWFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CS1)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



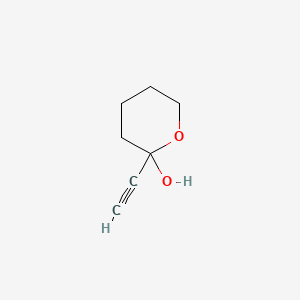

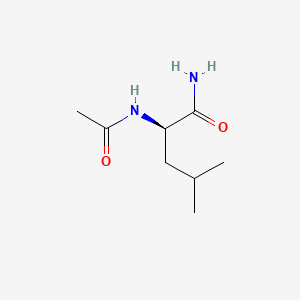
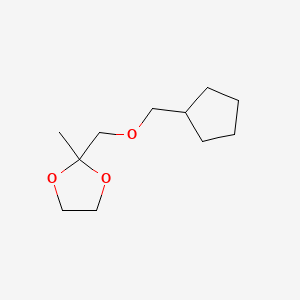
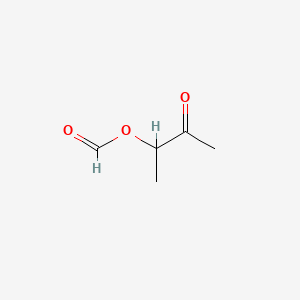
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)
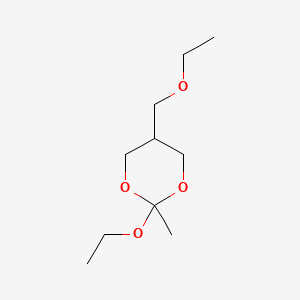
![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
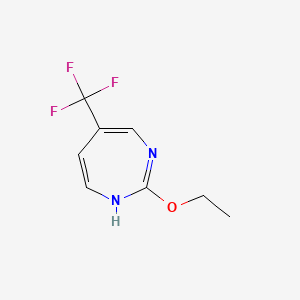
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
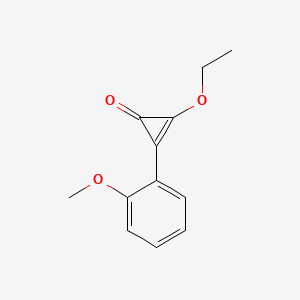
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
